2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a thieno[2,3-c]pyridine derivative featuring a benzamido group at position 2, an isopropyl substituent at position 6, and a carboxamide group at position 3, formulated as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
2-benzamido-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S.ClH/c1-11(2)21-9-8-13-14(10-21)24-18(15(13)16(19)22)20-17(23)12-6-4-3-5-7-12;/h3-7,11H,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFIJKBEEKNGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene-Pyridine Precursors
Patents describe the cyclization of N-(thienylmethyl) sulfonamides under acidic conditions. For example, refluxing N-(3-thienylmethyl)-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide in hydrochloric acid and dioxane yields the tetrahydrothieno[2,3-c]pyridine framework. Key parameters include:
| Parameter | Condition | Source |
|---|---|---|
| Acid | 12N HCl | |
| Solvent | Dioxane | |
| Temperature | Reflux (100–120°C) | |
| Reaction Time | 4–6 hours | |
| Yield | 70–86% |
This method leverages the exothermic nature of the reaction, requiring careful temperature control below 25°C during initial stages.
Condensation Reactions
Alternative protocols involve condensation of 2-(2-thienyl)ethylamine derivatives with aldehydes. For instance, reacting 2-(2-thienyl)ethyl p-toluenesulfonate with ortho-chlorobenzylamine in acetonitrile under reflux forms the core structure. The product is isolated via filtration and purified using diisopropyl ether.
Functionalization of the Core
Introduction of the Isopropyl Group
The isopropyl substituent at position 6 is introduced via alkylation. A representative procedure involves treating the thienopyridine core with isopropyl bromide in the presence of a base such as sodium carbonate. Reaction conditions include:
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Sodium carbonate | |
| Temperature | 60–80°C | |
| Reaction Time | 12–24 hours |
Benzamido Group Incorporation
The benzamido group at position 2 is added through amidation. Benzoyl chloride reacts with the amine intermediate in tetrahydrofuran (THF) at −20°C to prevent side reactions. Post-reaction, the mixture is neutralized with sodium hydroxide, and the product is extracted with methylene chloride.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt improves crystallinity. The free base is dissolved in ether and treated with hydrochloric acid, followed by recrystallization from a diisopropyl ether-isopropyl alcohol mixture. Critical parameters include:
| Parameter | Condition | Source |
|---|---|---|
| Acid | 3N HCl in ether | |
| Solvent | Diisopropyl ether | |
| Recrystallization | Isopropyl alcohol/ether (1:3) | |
| Yield | 28–86% |
Purification and Characterization
Chromatographic Purification
Column chromatography on silica gel (eluent: benzene-ethyl acetate, 7:3) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) further ensures purity >95%.
Analytical Confirmation
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 7.85 (benzamido aromatic protons), 3.20 (isopropyl methine), and 2.50 (tetrahydrothienopyridine protons).
- Mass Spectrometry (MS): ESI-MS m/z 344.1 [M+H]⁺ (free base), 379.9 [M+H]⁺ (hydrochloride).
- Infrared Spectroscopy (IR): Bands at 1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (aromatic C=C).
Optimization Strategies
Reaction Time and Temperature
Reducing cyclization time from 70 hours to 6.5 hours by using acetonitrile as a solvent improves throughput. Maintaining temperatures below 25°C during exothermic steps prevents decomposition.
Solvent Selection
Switching from ethanol to DMF increases alkylation yields by 15% due to better solubility of intermediates.
Applications in Drug Development
While pharmacological data for this specific compound remain undisclosed, analogous thienopyridines exhibit anti-inflammatory and anticancer activities. Its structural features suggest potential as a kinase inhibitor or GPCR modulator.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride serves as a valuable building block for the development of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and create derivatives with enhanced properties.
The compound is under investigation for its potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens. Research has focused on its efficacy against bacteria associated with periodontal diseases .
- Anticancer Activity: Case studies have indicated that derivatives of this compound may possess anticancer properties by inhibiting tumor growth through specific molecular interactions .
Medicinal Applications
Research is ongoing into the therapeutic potential of 2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride in treating cardiovascular diseases. Its mechanism of action involves interaction with key molecular targets such as enzymes and receptors involved in cardiovascular function.
Case Studies
-
Antimicrobial Evaluation:
A study evaluated the compound's effectiveness against Porphyromonas gingivalis and Escherichia coli, employing micro-broth dilution methods to determine minimum inhibitory concentrations (MICs). Results indicated significant antimicrobial activity at specific concentrations . -
Cytotoxicity Analysis:
In vitro cytotoxicity assays demonstrated that certain derivatives of the compound could inhibit cancer cell proliferation effectively. The study utilized various cancer cell lines to assess the anticancer potential and mechanisms involved in cell death .
Mechanism of Action
The mechanism of action of 2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Target Compound: Thieno[2,3-c]pyridine core.
- Pyrazolo[3,4-b]pyridine-2-thione Analogs (e.g., ) : The pyrazolo-pyridine system introduces a thione group, altering electronic properties. The sulfur atom in the thione may enhance hydrogen-bonding capacity compared to the thiophene sulfur in the target compound. However, the reduced aromaticity of pyrazolo-pyridine could decrease stability in biological environments .
Substituent Variations at Position 2
- Target Compound : Benzamido group (C₆H₅CONH–).
- Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-... (): Substituted with a 2-phenoxybenzamido group. The ethyl ester at position 3 may act as a prodrug, metabolized in vivo to a carboxylic acid, unlike the target compound’s stable carboxamide .
- 6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-... (): Features a 5-chlorothiophene carboxamido group. The thiophene ring may offer improved metabolic stability compared to benzamido derivatives .
Substituent Variations at Position 6
- Target Compound : Isopropyl group (–CH(CH₃)₂).
- Isopropyl’s smaller size in the target compound may favor better penetration into hydrophobic binding pockets .
Functional Group at Position 3
- Target Compound : Carboxamide (–CONH₂).
- Ethyl Ester Analogs (): Ethyl ester (–COOEt) is hydrolytically labile, likely requiring metabolic activation.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility and Bioavailability : The hydrochloride salt in all three compounds improves aqueous solubility, critical for oral administration. However, the ethyl ester in may reduce immediate bioavailability until metabolized .
- Binding Interactions : The benzamido group in the target compound allows for π-π stacking with aromatic residues in enzymes or receptors, while the 5-chlorothiophene in may engage in halogen bonding, a feature absent in the target compound .
- Metabolic Stability : The carboxamide group in the target compound and likely resists hydrolysis better than the ester in , suggesting longer half-lives .
Biological Activity
2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound belonging to the class of tetrahydrothieno pyridine derivatives. This class has garnered attention due to its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by its unique thieno[2,3-c]pyridine core structure. The molecular formula is with a molecular weight of approximately 282.36 g/mol. Its structural features contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. At a concentration of 5 µM, it reduced cell viability to approximately 45% after 72 hours of treatment .
- Apoptosis Induction : The compound was shown to induce apoptosis in cancer cells. Treatment increased early apoptosis from 1.29% to 5.37% and late apoptosis from 1.03% to 7.07%, indicating a strong pro-apoptotic effect .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties:
- Inhibition of Inflammatory Markers : Research indicated that it inhibits the expression of inflammatory cytokines in cellular models, suggesting a mechanism for reducing inflammation .
Antimicrobial Activity
Preliminary evaluations suggest that the compound exhibits antimicrobial properties against certain bacterial strains:
- Bacterial Inhibition : Tests showed that it effectively inhibited the growth of Gram-positive bacteria, although further studies are necessary to establish its efficacy against Gram-negative bacteria .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 2-benzamido-6-isopropyl-tetrahydrothieno[2,3-c]pyridine derivatives?
- Methodological Answer : Synthesis optimization requires precise control of cyclization reactions (e.g., thiophene and pyridine precursors) and functional group compatibility. Key parameters include:
- Temperature : Elevated temperatures (~80–120°C) for cyclization steps to ensure ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate specific steps .
Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are essential for monitoring intermediate purity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm proton environments and carbon backbone, focusing on aromatic protons (6.5–8.5 ppm) and amide NH signals (~10 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ for C₂₀H₂₄ClN₃O₂S: 422.13) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures and analyze lattice parameters .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar compounds) to inform storage conditions .
- Stability studies : Conduct accelerated degradation tests under varied pH (1–10) and humidity (40–80% RH) to identify labile functional groups (e.g., amide hydrolysis) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound’s isopropyl and benzamido groups?
- Methodological Answer :
- Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzamido and isopropyl substituents .
- Molecular docking : Map interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxamide group .
- Solvent modeling : Simulate solvation effects (e.g., COSMO-RS) to predict solubility in polar solvents (e.g., DMSO or ethanol) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response reevaluation : Test compound potency at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Off-target profiling : Use kinase or GPCR panels to rule out unintended interactions .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to isolate functional group contributions .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize data from disparate assays .
Q. What strategies improve yield in multi-step syntheses of similar tetrahydrothieno[2,3-c]pyridine scaffolds?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reaction time, stoichiometry). Example parameters:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst loading | 5–15 mol% | 10 mol% |
| Solvent | DMF, THF, DCM | DMF |
| (Adapted from ) |
- Flow chemistry : Continuous reactors minimize intermediate degradation in air-sensitive steps .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
